molecular formula C14H16N2O B5364324 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-METHYLPHENYL)-1-ETHANONE

1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-METHYLPHENYL)-1-ETHANONE

Cat. No.: B5364324
M. Wt: 228.29 g/mol
InChI Key: SQPCXWGGPFOQKL-UHFFFAOYSA-N
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Description

1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-METHYLPHENYL)-1-ETHANONE is a chemical compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and an ethanone moiety attached to a 4-methylphenyl group

Properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-2-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-10-4-6-13(7-5-10)9-14(17)16-12(3)8-11(2)15-16/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPCXWGGPFOQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-METHYLPHENYL)-1-ETHANONE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions: The 3,5-dimethyl substitution on the pyrazole ring can be achieved through alkylation reactions using appropriate alkyl halides.

    Coupling with 4-Methylphenyl Group: The final step involves coupling the substituted pyrazole with a 4-methylphenyl ethanone derivative through a condensation reaction, often facilitated by a catalyst such as a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:

    Batch Processing: Where reactions are carried out in large reactors with controlled temperature and pressure.

    Continuous Flow Synthesis: A more modern approach where reactants are continuously fed into a reactor, and products are continuously removed, allowing for better control and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-METHYLPHENYL)-1-ETHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Catalysts: Lewis acids like aluminum chloride (AlCl3) for facilitating condensation reactions.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-METHYLPHENYL)-1-ETHANONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-METHYLPHENYL)-1-ETHANONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-PHENYLETHANONE: Similar structure but lacks the 4-methyl group on the phenyl ring.

    1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-CHLOROPHENYL)-1-ETHANONE: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-METHYLPHENYL)-1-ETHANONE is unique due to the specific substitution pattern on the pyrazole ring and the presence of the 4-methylphenyl group. These structural features can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

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